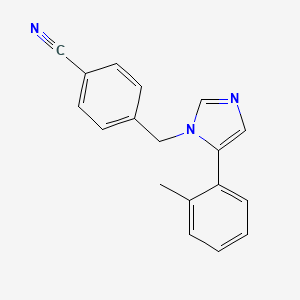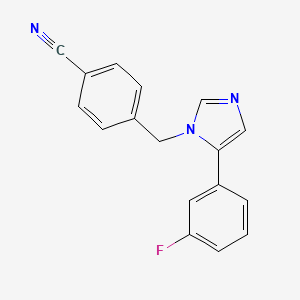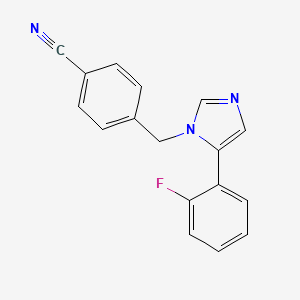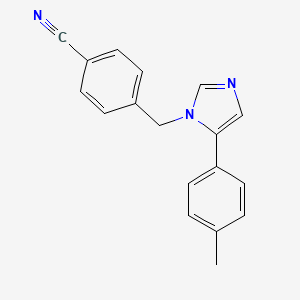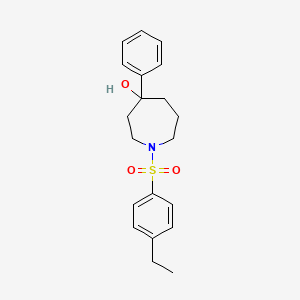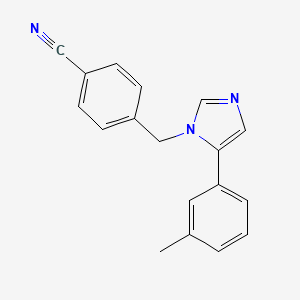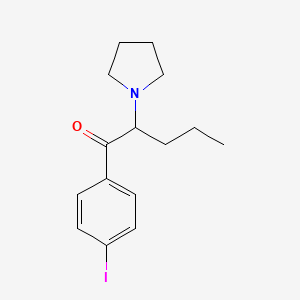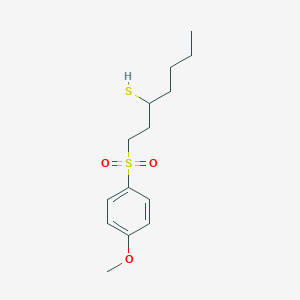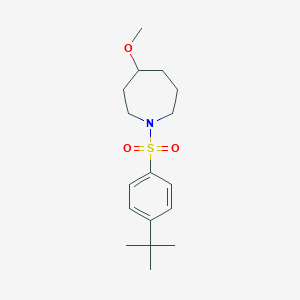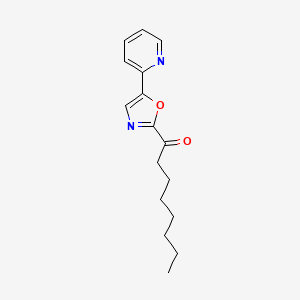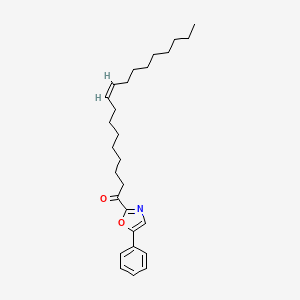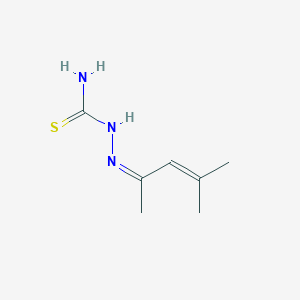
1-(4-Methylpent-3-en-2-ylidene)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpent-3-en-2-ylidene)thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a thiosemicarbazide moiety attached to a 4-methylpent-3-en-2-ylidene group, which imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 1-(4-Methylpent-3-en-2-ylidene)thiosemicarbazide typically involves the reaction of 4-methylpent-3-en-2-one with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-(4-Methylpent-3-en-2-ylidene)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: It has shown promise in the treatment of certain diseases due to its ability to inhibit specific enzymes and proteins involved in disease pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Methylpent-3-en-2-ylidene)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting normal cellular processes. . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-Methylpent-3-en-2-ylidene)thiosemicarbazide can be compared with other similar compounds such as:
4-Methylpent-3-en-2-one: A precursor in the synthesis of the thiosemicarbazide derivative.
Thiosemicarbazide: The parent compound that forms the basis for various thiosemicarbazide derivatives.
Isatin-thiosemicarbazone derivatives: Compounds with similar structural features and biological activities .
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
Molecular Formula |
C7H13N3S |
|---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
[(Z)-4-methylpent-3-en-2-ylideneamino]thiourea |
InChI |
InChI=1S/C7H13N3S/c1-5(2)4-6(3)9-10-7(8)11/h4H,1-3H3,(H3,8,10,11)/b9-6- |
InChI Key |
KSBSSDJKRMIXES-TWGQIWQCSA-N |
Isomeric SMILES |
CC(=C/C(=N\NC(=S)N)/C)C |
Canonical SMILES |
CC(=CC(=NNC(=S)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


